Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)

1-Methyl-1H-indole-5-carbaldehyde structure
90923-75-4 structure
Product Name:1-Methyl-1H-indole-5-carbaldehyde
Numero CAS:90923-75-4
MF:C10H9NO
MW:159.184562444687
MDL:MFCD08271908
CID:802806
PubChem ID:7537534
Update Time:2024-10-26

1-Methyl-1H-indole-5-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Methyl-1H-indole-5-carbaldehyde
    • 1H-Indole-5-carboxaldehyde,1-methyl-
    • 1-methylindole-5-carbaldehyde
    • 1-Methylindolecarbaldehyde
    • 1-Methyl-1H-indole-5-carboxaldehyde
    • 1H-Indole-5-carboxaldehyde, 1-methyl-
    • XIVDZBIBWGQOTI-UHFFFAOYSA-N
    • 5-formyl-1-methylindole
    • N-Methylindol-5-carbaldehyde
    • N-Methylindole-5-carbaldehyde
    • N-methylindole-5-carboxaldehyde
    • STK501443
    • SBB018852
    • KM2950
    • BDBM50037843
    • 1-Methyl-1H-indole-5-carboxaldehyde (ACI)
    • Indole-5-carboxaldehyde, 1-methyl- (7CI)
    • 1-Methylindole-5-carboxaldehyde
    • N-Methyl-5-indolecarboxaldehyde
    • 90923-75-4
    • EN300-1235019
    • SCHEMBL1125942
    • Z1201624481
    • Y11274
    • 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR
    • MFCD08271908
    • 1-Methyl-1H-indole-5-carboxaldehyde, 97%
    • F8886-2498
    • CS-0061753
    • J-504890
    • AKOS000321365
    • CHEMBL3358224
    • ALBB-004944
    • SY081342
    • PS-6169
    • DTXSID90428739
    • MDL: MFCD08271908
    • Inchi: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3
    • Chiave InChI: XIVDZBIBWGQOTI-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=C2C=CN(C2=CC=1)C

Proprietà calcolate

  • Massa esatta: 159.06800
  • Massa monoisotopica: 159.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 22

Proprietà sperimentali

  • Densità: 1.1
  • Punto di fusione: 80-85 °C
  • Punto di ebollizione: 318.7°C at 760 mmHg
  • Punto di infiammabilità: 146.5°C
  • Indice di rifrazione: 1.585
  • PSA: 22.00000
  • LogP: 1.99080
  • Sensibilità: Air & Moisture Sensitive

1-Methyl-1H-indole-5-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:2-8°C

1-Methyl-1H-indole-5-carbaldehyde Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Methyl-1H-indole-5-carbaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M893682-5g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
5g
1,890.00 2021-05-17
Matrix Scientific
036758-500mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4
500mg
$200.00 2023-09-09
Matrix Scientific
036758-1g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4
1g
$308.00 2023-09-09
TRC
M219168-100mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4
100mg
$ 70.00 2022-06-04
TRC
M219168-500mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4
500mg
$ 230.00 2022-06-04
TRC
M219168-1g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4
1g
$ 340.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50995-1g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
1g
¥289.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50995-100mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
100mg
¥80.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50995-250mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
250mg
¥128.0 2024-07-16
ChemScence
CS-0061753-250mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 99.14%
250mg
$50.0 2022-04-26

1-Methyl-1H-indole-5-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  12 h, rt
Riferimento
Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents
Zhang, Shun; An, Baijiao; Li, Jiayan; Hu, Jinhui; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  2 h, reflux; 1 h, reflux
Riferimento
Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents
Wang, Guangcheng; Li, Chunyan; He, Lin; Lei, Kai; Wang, Fang; et al, Bioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Magnesium ,  Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  30 min, rt
1.4 Catalysts: Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Toluene ;  5 min, rt
1.5 Solvents: Tetrahydrofuran ;  rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
Riferimento
Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate
Haraguchi, Ryosuke ; Tanazawa, Sho-go; Tokunaga, Naoya; Fukuzawa, Shin-ichi, Organic Letters, 2017, 19(7), 1646-1649

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: o-Xylene
Riferimento
Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehyde
Terent'ev, A. P.; Ko, Pang-Lun; Preobrazhenskaya, M. N., Zhurnal Obshchei Khimii, 1962, 32, 1335-6

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  1 h, rt
1.2 3 d, 50 °C
Riferimento
Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells
Alvarez, Raquel; Gajate, Consuelo; Puebla, Pilar; Mollinedo, Faustino; Medarde, Manuel; et al, European Journal of Medicinal Chemistry, 2018, 158, 167-183

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Triethylsilane Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ;  8 h, 65 °C
Riferimento
Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide
Jiang, Xiao; Wang, Jin-Mei; Zhang, Ying; Chen, Zhong; Zhu, Yong-Ming; et al, Organic Letters, 2014, 16(13), 3492-3495

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devices
Dalgleish, Simon; Labram, John G.; Li, Zhe; Wang, Jianpu; McNeill, Christopher R.; et al, Journal of Materials Chemistry, 2011, 21(39), 15422-15430

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C
Riferimento
Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodeposition
Dalgleish, Simon; Awaga, Kunio; Robertson, Neil, Chemical Communications (Cambridge, 2011, 47(25), 7089-7091

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
Riferimento
Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach
Ostacolo, Carmine ; Di Sarno, Veronica; Lauro, Gianluigi ; Pepe, Giacomo; Musella, Simona; et al, European Journal of Medicinal Chemistry, 2019, 167, 61-75

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, 60 °C
Riferimento
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; Kumar, C. S. Ananda; Joseph, Jayan T., European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
Riferimento
Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib
Bagnolini, Greta; Milano, Domenico; Manerba, Marcella; Schipani, Fabrizio; Ortega, Jose Antonio; et al, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex ,  Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ;  6 h, 65 °C
Riferimento
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates
Li, Bao; Wendlandt, Alison E. ; Stahl, Shannon S., Organic Letters, 2019, 21(4), 1176-1181

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrogen sulfate Solvents: Dichloromethane ;  1 h, rt
1.2 48 h, 50 °C
Riferimento
Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agents
Alvarez, Raquel; Aramburu, Laura; Gajate, Consuelo; Vicente-Blazquez, Alba; Mollinedo, Faustino; et al, European Journal of Medicinal Chemistry, 2021, 209,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
Riferimento
Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors
Zhang, Ying; Jiang, Xiao; Wang, Jin-Mei; Chen, Jing-Lei; Zhu, Yong-Ming, RSC Advances, 2015, 5(22), 17060-17063

1-Methyl-1H-indole-5-carbaldehyde Raw materials

1-Methyl-1H-indole-5-carbaldehyde Preparation Products

1-Methyl-1H-indole-5-carbaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde
Numero d'ordine:A10829
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 19:16
Prezzo ($):168.0/841.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde
A10829
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):168.0/841.0
Email